![molecular formula C17H19Cl2N3S B2945954 1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1706461-07-5](/img/structure/B2945954.png)
1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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Description
Pyrazolo-pyridine analogs, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They often contain a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The benzyl group and thiophen-2-yl group are additional functional groups attached to the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazolo-pyridines can involve the reaction of 3-formyl (aza)indoles/benzofurans with β-aminoacrylate generated from β-ketoester . The exact synthesis process can vary depending on the specific functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of these compounds typically involves a pyrazole ring connected to a pyridine ring, with additional functional groups attached. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, depending on the functional groups present. For example, they can participate in cross-coupling reactions, which are commonly used in the synthesis of biaryl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the functional groups present. For example, the presence of electron-withdrawing groups can affect the compound’s reactivity and stability .Future Directions
properties
IUPAC Name |
1-benzyl-3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.2ClH/c1-2-5-13(6-3-1)12-20-15-8-9-18-11-14(15)17(19-20)16-7-4-10-21-16;;/h1-7,10,18H,8-9,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRYALUSPHUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CC=CS3)CC4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride |
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